2-chloro-N-(2-cyanoethyl)-N-phenylacetamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyanoethyl group, and a phenyl group attached to the acetamide backbone
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular functions such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor . This interaction disrupts the normal functioning of PKC, leading to changes in the cell’s response to stimuli .
Biochemical Pathways
By inhibiting PKC, this compound affects various biochemical pathways that are regulated by this enzyme . These include pathways involved in cell growth, differentiation, and apoptosis . The downstream effects of these disruptions can vary, but they often involve changes in cell behavior and function .
Result of Action
This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 2-cyanoethylamine and aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ethanol, room temperature.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, reflux.
Oxidation Reactions: Potassium permanganate, water, room temperature.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the cyano group reduced to an amine group.
Oxidation Reactions: Phenolic derivatives with the phenyl group oxidized to a hydroxyl group.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It may be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities. It may be used in drug discovery and development programs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-cyanoethyl)acetamide: Lacks the phenyl group, which may result in different chemical and biological properties.
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: Contains a fluorine atom on the phenyl ring, which may enhance its reactivity and biological activity.
2-chloro-N-(2-cyanoethyl)-N-ethylacetamide: Contains an ethyl group instead of a phenyl group, which may affect its solubility and reactivity.
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-9-11(15)14(8-4-7-13)10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHYCJDQTUYWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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